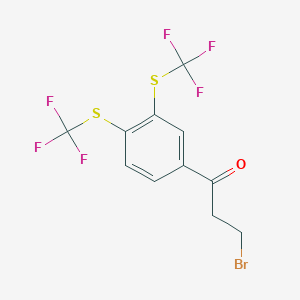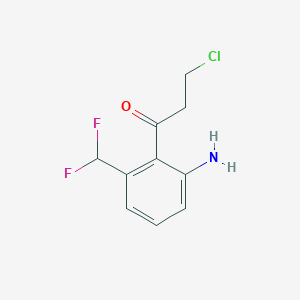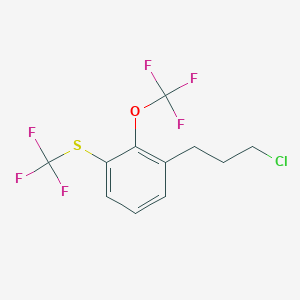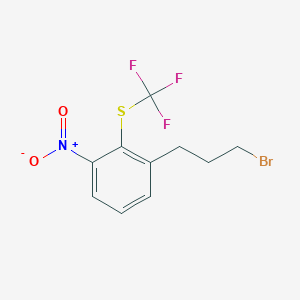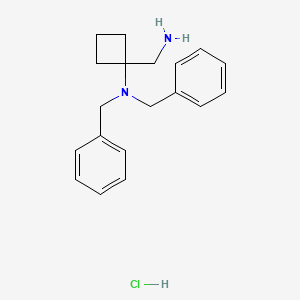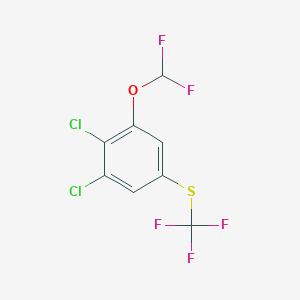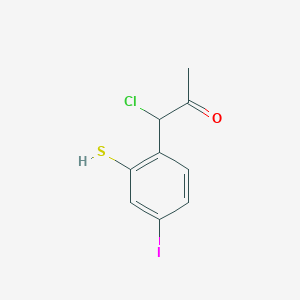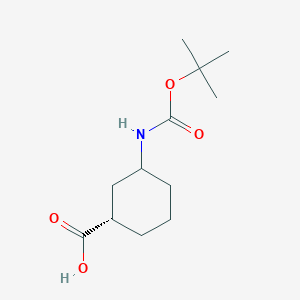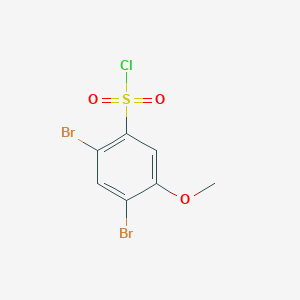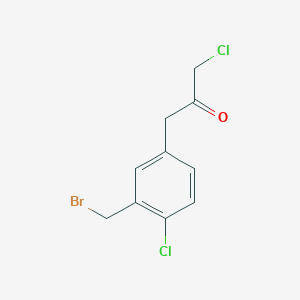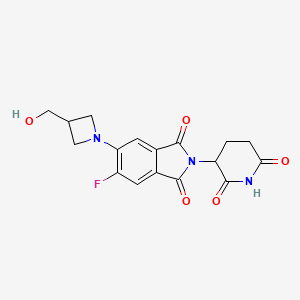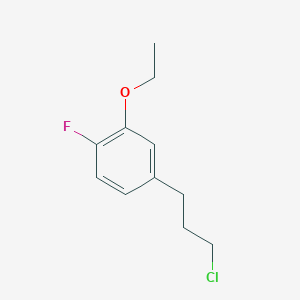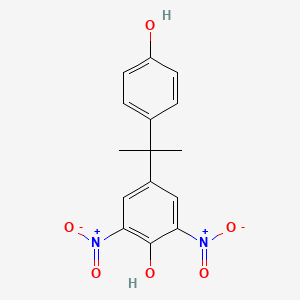
GPR35 agonist 5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GPR35 agonist 5 is a compound that specifically activates the G protein-coupled receptor 35 (GPR35). GPR35 is an orphan receptor, meaning its endogenous ligands were not initially known. recent research has identified several molecules that can act as agonists for GPR35, including this compound .
Preparation Methods
The preparation of GPR35 agonist 5 involves several synthetic routes and reaction conditions. One method involves the use of 3,5-dinitro-bisphenol A as a starting material. The compound is synthesized through a series of reactions, including nitration and reduction steps
Chemical Reactions Analysis
GPR35 agonist 5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
GPR35 agonist 5 has several scientific research applications:
Chemistry: It is used to study the activation and signaling pathways of GPR35.
Industry: It may have applications in the development of new drugs targeting GPR35.
Mechanism of Action
GPR35 agonist 5 exerts its effects by binding to and activating GPR35. Upon activation, GPR35 can couple with different types of G-proteins, such as Gαi/o, which inhibit adenylate cyclase and decrease cyclic AMP levels, or Gα12/13, which can influence cell shape and motility by activating RhoA . This activation leads to various downstream signaling pathways that mediate the compound’s effects.
Comparison with Similar Compounds
GPR35 agonist 5 can be compared with other similar compounds, such as:
Zaprinast: A known GPR35 agonist that has been widely used in research.
5-Hydroxyindoleacetic acid: An endogenous ligand for GPR35.
Lysophosphatidic acid: Another endogenous ligand for GPR35.
This compound is unique in its specific activation of GPR35 and its potential therapeutic applications.
Properties
Molecular Formula |
C15H14N2O6 |
|---|---|
Molecular Weight |
318.28 g/mol |
IUPAC Name |
4-[2-(4-hydroxyphenyl)propan-2-yl]-2,6-dinitrophenol |
InChI |
InChI=1S/C15H14N2O6/c1-15(2,9-3-5-11(18)6-4-9)10-7-12(16(20)21)14(19)13(8-10)17(22)23/h3-8,18-19H,1-2H3 |
InChI Key |
RMOCKJKLZTYVLR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC(=C(C(=C2)[N+](=O)[O-])O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4R,6S)-4-(2-Chlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid](/img/structure/B14051544.png)
![1,2-Pyrrolidinedicarboxamide,N2-[(4-chlorophenyl)methyl]-N2-methyl-N1-[4-(trifluoromethyl)phenyl]-,(2R)-](/img/structure/B14051550.png)
